

An In-depth Technical Guide to the Cellular Functions of cis-Ned19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-Ned19*

Cat. No.: B12368896

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Ned19 is a potent, cell-permeant small molecule that has emerged as a critical pharmacological tool for investigating intracellular calcium (Ca^{2+}) signaling pathways. It functions primarily as an antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated Ca^{2+} release from acidic organelles. Its principal targets are the Two-Pore Channels (TPCs) located on the membranes of endosomes and lysosomes. By inhibiting these channels, **cis-Ned19** allows for the detailed study of the physiological and pathological roles of NAADP-TPC signaling axes in a multitude of cellular processes, including smooth muscle contraction, T-cell activation, autophagy, and cell death. This guide provides a comprehensive overview of the molecular mechanism of **cis-Ned19**, its impact on cellular functions, quantitative data on its activity, and detailed experimental protocols for its use.

Core Mechanism of Action: Antagonism of NAADP-Mediated Calcium Release

The primary function of **cis-Ned19** is to inhibit the mobilization of intracellular calcium (Ca^{2+}) from acidic stores, such as lysosomes and endosomes.^[1] This action is mediated through its antagonism of the NAADP signaling pathway.

1.1. Targeting Two-Pore Channels (TPCs)

NAADP is recognized as the most potent Ca^{2+} -releasing second messenger.[2][3] It triggers Ca^{2+} release by activating Two-Pore Channels (TPCs), which are ion channels localized within the endolysosomal system.[1][4] There are two main isoforms, TPC1 and TPC2. **cis-Ned19** acts as a structural analogue of NAADP and an inhibitor of TPCs. Studies in rat aortic smooth muscle cells (SMCs) have shown that the effects of norepinephrine (NE), a hormone that triggers Ca^{2+} release, are significantly reduced by both pharmacological blockade of TPCs with Ned-19 and genetic knockdown of TPC1. This suggests that TPC1 is a key target for **cis-Ned19** in this cell type. In other systems, Ned-19 has been shown to antagonize NAADP activation of TPC2.

1.2. Subcellular Localization

The site of action for **cis-Ned19** is consistent with the localization of its targets. Fluorescently labeled **cis-Ned19** demonstrates a high degree of colocalization with LysoTracker, a probe for acidic organelles like lysosomes and endosomes, in smooth muscle cells. This vesicular compartment localization confirms that **cis-Ned19** can access its target TPCs within the cell. No significant fluorescence from **cis-Ned19** is typically observed in the endoplasmic reticulum, mitochondria, or at the plasma membrane.

1.3. Concentration-Dependent Effects

The action of Ned-19 isomers can be complex and concentration-dependent. While generally considered an antagonist, studies on TPC2 have shown that Ned-19 can potentiate NAADP activation at nanomolar concentrations while acting as a non-competitive antagonist at micromolar concentrations. In memory CD4^{+} T cells, trans-Ned19 was observed to stimulate Ca^{2+} flux at concentrations between 50-200 μM but inhibit it at 250-300 μM . This dual activity underscores the importance of careful dose-response studies in any new experimental system.

Key Cellular Functions Modulated by **cis-Ned19**

By modulating Ca^{2+} release from acidic stores, **cis-Ned19** impacts a cascade of downstream cellular events.

2.1. Regulation of Intracellular Calcium Signaling

The most direct and well-documented function of **cis-Ned19** is the inhibition of agonist-induced Ca^{2+} signaling.

- In Smooth Muscle Cells (SMCs): **cis-Ned19** effectively inhibits the rise in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) induced by norepinephrine (NE). This, in turn, leads to the relaxation of aortic rings pre-constricted by NE, demonstrating a direct link between TPC-mediated Ca^{2+} signaling and vascular tone. The inhibitory effect on Ca^{2+} signals induced by other agonists like angiotensin II, vasopressin, and 5-HT is notably weaker.
- In T-Lymphocytes: The NAADP pathway is crucial for T-cell activation following T-cell receptor (TCR) stimulation. Ned-19 has been shown to inhibit TCR-mediated Ca^{2+} flux and subsequent downstream effector functions, including proliferation and cytokine production in memory CD4^+ T cells.

2.2. Modulation of Autophagy

Autophagy is a fundamental cellular degradation process where cytoplasmic components are sequestered in autophagosomes and delivered to lysosomes for breakdown. Lysosomal function and Ca^{2+} signaling are intimately linked to autophagic regulation.

- Inhibition of Autophagic Flux: By blocking TPCs, Ned-19 can interfere with autophagic processes. In Dictyostelium, treatment with trans-Ned-19 reduced autophagic flux to levels seen in TPC2 knockout cells, establishing a positive correlation between TPC2 activity and autophagy. In other contexts, Ned-19 has been shown to inhibit the induction of autophagy by glutamate and also to inhibit basal autophagy flux. This suggests that TPC-mediated Ca^{2+} release is a necessary signal for the progression of autophagy.

2.3. Influence on Cell Death and Survival

The interplay between Ca^{2+} signaling, autophagy, and cell death is complex. Autophagy can be both a pro-survival and a pro-death mechanism depending on the cellular context. By altering fundamental processes like Ca^{2+} homeostasis and autophagy, **cis-Ned19** can indirectly influence cell fate.

- Autophagy- NAD^+ -Cell Death Axis: In models of Niemann-Pick type C1 disease, a lysosomal storage disorder, impaired autophagy leads to a collapse of intracellular NAD^+ pools, triggering cell death. Pharmacological rescue of the autophagy deficiency was sufficient to restore NAD^+ levels and improve cell viability. As an inhibitor of autophagy, **cis-Ned19** could potentially exacerbate cell death in contexts where autophagic flux is critical for cell survival.

- Scaffolding for Death Complexes: Core autophagy machinery components can sometimes act as scaffolds for cell death-inducing signaling complexes. While a direct role for **cis-Ned19** in this process is not yet defined, its ability to modulate the autophagic state could theoretically influence these interactions.

Quantitative Data Summary

The potency of Ned-19 isomers varies between cell types and the specific agonist used. The following table summarizes key quantitative data from published studies.

Compound	Cell Type	Agonist	Effect Measured	IC ₅₀ / Concentration	Citation
cis-Ned19	Rat Aortic SMCs	100 μ M Norepinephrine	Inhibition of [Ca ²⁺] _i rise	IC ₅₀ = 2.7 μ M	
trans-Ned19	Rat Aortic SMCs	100 μ M Norepinephrine	Inhibition of [Ca ²⁺] _i rise	IC ₅₀ = 8.9 μ M	
cis-Ned19	Rat Aortic SMCs	5-HT, Ang II, AVP	Slight decrease in [Ca ²⁺] _i rise	25 μ M	
cis-Ned19	HUVECs	1 μ M Histamine	Strong suppression of [Ca ²⁺] _i rise	~25 μ M	
trans-Ned19	HUVECs	1 μ M Histamine	Strong suppression of [Ca ²⁺] _i rise	~25 μ M	
trans-Ned19	Murine Naïve CD4 ⁺ T cells	anti-CD3 mAb	Concentration-dependent decrease of Ca ²⁺ signaling	10-50 μ M	
trans-Ned19	Memory CD4 ⁺ T cells	NAADP-AM	Suppression of Ca ²⁺ flux	250 μ M	
Ned-19	Recombinant TPC2	10 nM NAADP	Antagonism of channel activation	1 μ M	
Ned-19	Recombinant TPC2	10 nM NAADP	Potentiation of channel activation	30-100 nM	

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for studying the effects of **cis-Ned19**.

4.1. Protocol: Subcellular Localization of **cis-Ned19** via Fluorescence Microscopy

- Objective: To visualize the localization of **cis-Ned19** within cells and determine its colocalization with acidic organelles.
- Methodology:
 - Culture cells (e.g., smooth muscle cells) on glass coverslips suitable for microscopy.
 - Prepare a working solution of fluorescently-tagged **cis-Ned19** (e.g., 20 μ M) and a lysosomal probe (e.g., 75 nM LysoTracker Red DND-99) in an appropriate imaging medium (e.g., DMEM FluoroBright).
 - Incubate the cells with the dual-probe medium for 20-60 minutes at 37°C in a 5% CO₂ atmosphere.
 - Wash the cells twice with fresh medium to remove unbound probes.
 - Immediately image the cells using a confocal microscope equipped with appropriate lasers and filters for the specific fluorophores used.
 - Analysis: Perform a colocalization analysis using appropriate software to quantify the degree of overlap between the **cis-Ned19** signal and the LysoTracker signal.

4.2. Protocol: Measurement of Intracellular Calcium ([Ca²⁺]_i) Dynamics

- Objective: To measure the effect of **cis-Ned19** on agonist-induced changes in cytosolic free Ca²⁺ concentration.
- Methodology:
 - Load cultured cells with a ratiometric (e.g., Fura-2 AM) or single-wavelength (e.g., Fluo-4 AM) fluorescent Ca²⁺ indicator according to the manufacturer's instructions.

- Wash the cells to remove excess dye and allow for de-esterification.
- Pre-incubate a subset of cells with the desired concentration of **cis-Ned19** (or vehicle control) for 10-60 minutes prior to stimulation.
- Place the cells on a fluorescence microscope or in a fluorometric plate reader.
- Establish a baseline fluorescence reading.
- Add the specific agonist (e.g., norepinephrine, anti-CD3 antibody) to stimulate Ca^{2+} release and record the change in fluorescence over time.
- Analysis: Calculate the change in $[\text{Ca}^{2+}]_i$ based on the fluorescence ratio (for Fura-2) or relative fluorescence intensity (for Fluo-4). Compare the peak amplitude or area under the curve between control and **cis-Ned19**-treated groups.

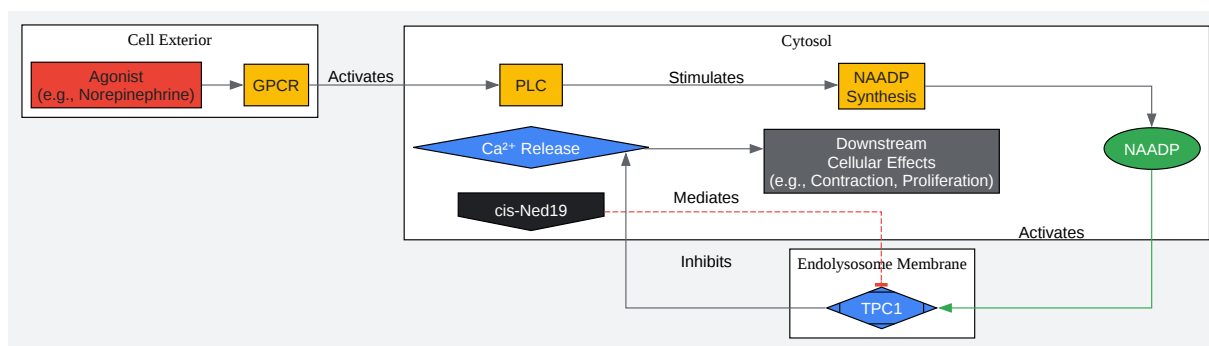
4.3. Protocol: siRNA-Mediated Knockdown of TPCs

- Objective: To genetically validate that the effects of an agonist are mediated by a specific TPC isoform, complementing the pharmacological data from **cis-Ned19**.
- Methodology:
 - Select and synthesize small interfering RNAs (siRNAs) specific to the target TPC isoform (e.g., TPC1 or TPC2) and a non-targeting control siRNA.
 - Transfect the cells (e.g., smooth muscle cells) with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
 - Incubate the cells for 48-72 hours to allow for target protein knockdown.
 - Validation: Confirm the knockdown efficiency by performing RT-qPCR to measure mRNA levels or Western blotting to measure protein levels of the target TPC.
 - Functional Assay: Perform the intracellular calcium measurement assay (Protocol 4.2) on the siRNA-treated cells, stimulating with the relevant agonist (e.g., norepinephrine).

- Analysis: Compare the agonist-induced Ca^{2+} response in cells treated with TPC-specific siRNA to the response in cells treated with non-targeting control siRNA. A significant reduction in the response validates the involvement of that TPC isoform.

Visualizations: Pathways and Workflows

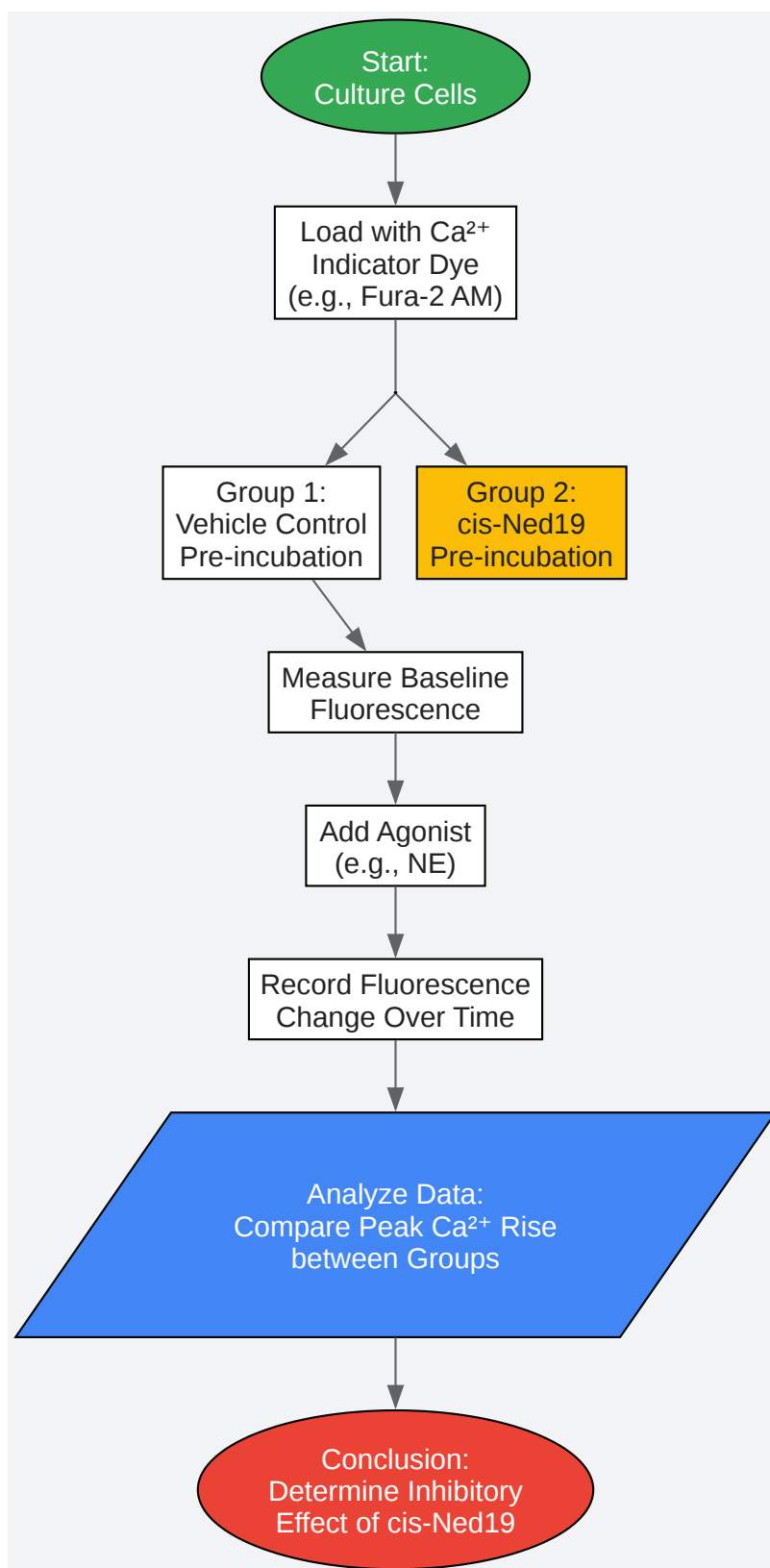
NAADP Signaling and cis-Ned19 Inhibition



[Click to download full resolution via product page](#)

Caption: NAADP signaling pathway and the inhibitory action of **cis-Ned19** on TPC1.

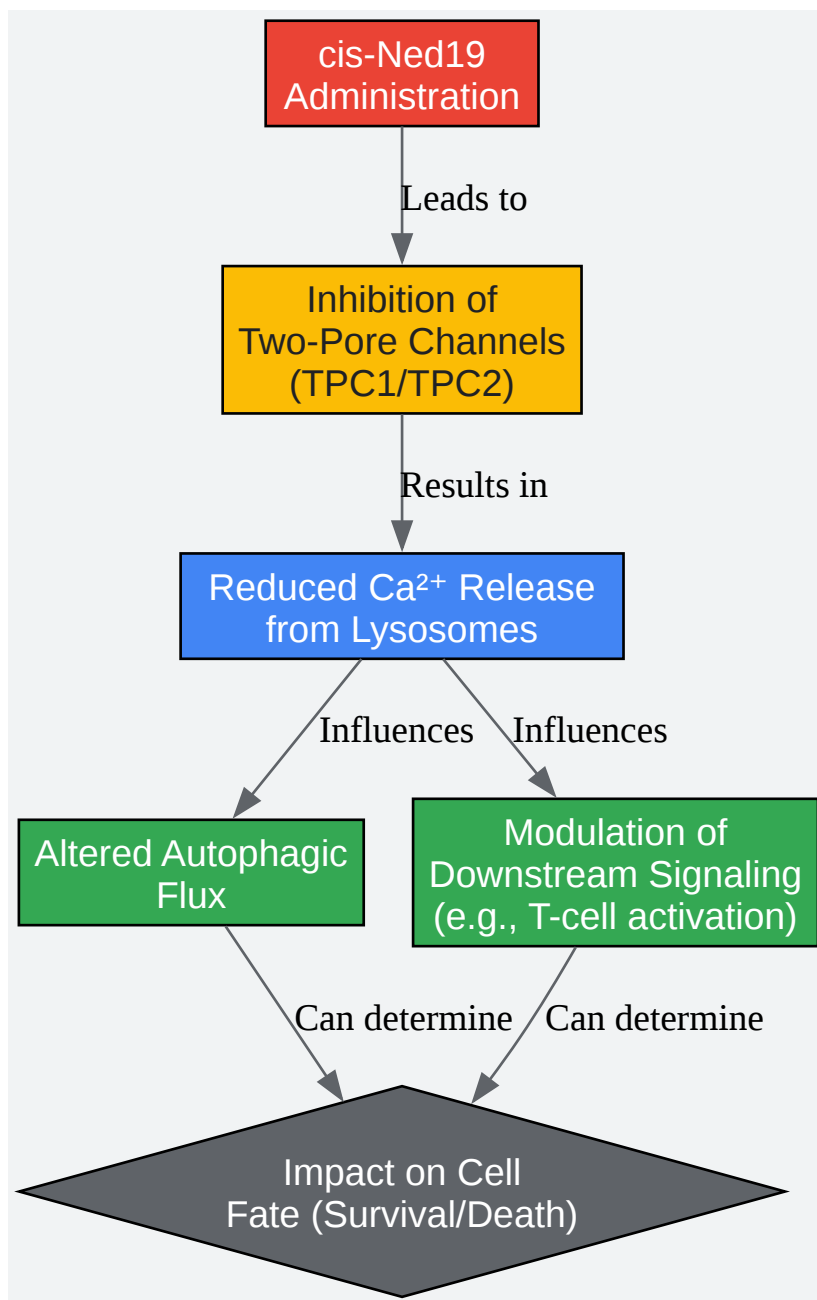
Experimental Workflow for Assessing cis-Ned19 Efficacy



[Click to download full resolution via product page](#)

Caption: Workflow for testing **cis-Ned19**'s effect on agonist-induced Ca²⁺ signaling.

Logical Relationship of **cis-Ned19**'s Cellular Impact



[Click to download full resolution via product page](#)

Caption: Logical flow from **cis-Ned19** administration to its ultimate cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Two-Pore Channels in Norepinephrine-Induced $[Ca^{2+}]_i$ Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC2 Is a Novel NAADP-sensitive Ca^{2+} Release Channel, Operating as a Dual Sensor of Luminal pH and Ca^{2+} - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the impact of trans-ned-19 on two-Pore channel 2 mutants of Dictyostelium: changes in intracellular calcium levels and subsequent effect on autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Cellular Functions of cis-Ned19]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368896#what-is-the-function-of-cis-ned19-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com